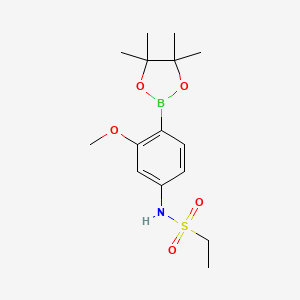
Fmoc-Lys(Boc)-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Boc)-PAB-PNP is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains several protective groups that facilitate its use in solid-phase peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, which protect the amino functionalities during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-PAB-PNP typically involves the protection of lysine’s amino groups with Fmoc and Boc groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Boc group. The synthesis is carried out under mild conditions to prevent the deprotection of the amino groups .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated assembly of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Introduction of various functional groups to the lysine residue.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .
科学研究应用
Chemistry
Fmoc-Lys(Boc)-PAB-PNP is widely used in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
This compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptides for vaccine development and epitope mapping .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
作用机制
The mechanism of action of Fmoc-Lys(Boc)-PAB-PNP involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. These protective groups are removed under specific conditions to allow for the formation of peptide bonds . The compound’s molecular targets include the amino groups of lysine residues, which are essential for peptide bond formation .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the PAB-PNP moiety.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group on the lysine residue.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucose moiety.
Uniqueness
Fmoc-Lys(Boc)-PAB-PNP is unique due to the presence of the PAB-PNP moiety, which enhances its reactivity and specificity in peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins .
属性
分子式 |
C40H42N4O10 |
|---|---|
分子量 |
738.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1 |
InChI 键 |
ZYLPBKZAGMBDES-DHUJRADRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




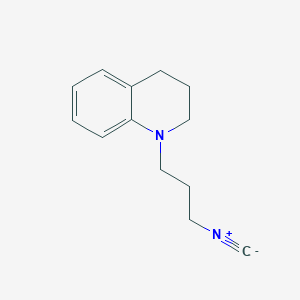
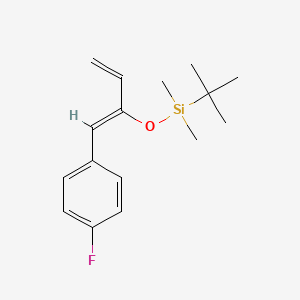

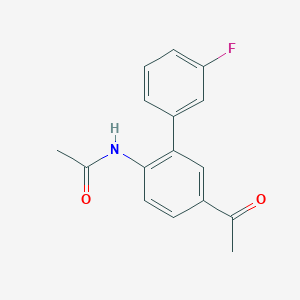
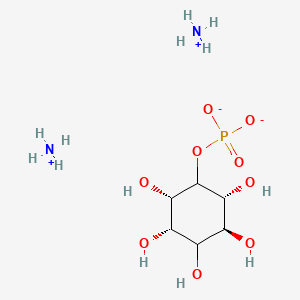
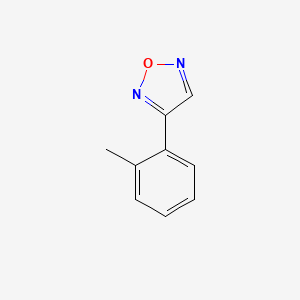
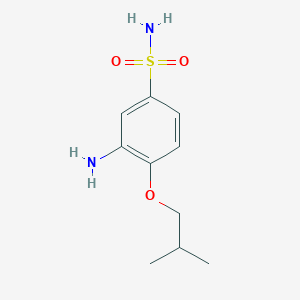
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

